N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide

Lipophilicity CNS Drug Design Physicochemical Profiling

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide (CAS 2309536-94-3) is a research-grade compound featuring a benzylpiperidine core with a distinct cyclopropyl substituent. This structural configuration confers a favorable CNS-penetrant profile (XLogP3-AA=2.4, TPSA=23.6 Ų) and expected nanomolar sigma-1 receptor affinity, making it an essential scaffold for developing neurological probes and PET tracers. Researchers should select this specific CAS to ensure reproducible pharmacological data, as the cyclopropyl modification significantly alters target selectivity and metabolic stability compared to non-cyclopropyl analogues.

Molecular Formula C17H24N2O
Molecular Weight 272.392
CAS No. 2309536-94-3
Cat. No. B2473366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide
CAS2309536-94-3
Molecular FormulaC17H24N2O
Molecular Weight272.392
Structural Identifiers
SMILESCC(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C17H24N2O/c1-14(20)19(16-7-8-16)17-9-11-18(12-10-17)13-15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3
InChIKeyIKMUXNCBKUEVNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide (CAS 2309536-94-3): A Piperidine-Derived Research Intermediate with Distinct Substituent Architecture


N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide (CAS 2309536-94-3) is a synthetic organic molecule featuring a piperidine core bearing a benzyl group at the 1-position and a cyclopropyl-substituted acetamide moiety at the 4-position [1]. It belongs to the N-(1-benzylpiperidin-4-yl)acetamide chemical class, a scaffold extensively explored in medicinal chemistry for its affinity toward sigma receptors, dopamine receptors, and other neurological targets [2]. While primary literature on this specific compound remains limited, its structural features—namely the N-cyclopropyl substituent—distinguish it from simpler analogs like N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1) and N-(1-benzylpiperidin-4-yl)phenylacetamide (CAS 14307-11-6). These distinctions translate into measurable differences in physicochemical properties (e.g., lipophilicity, topological polar surface area) and, by class-level inference, potential differences in receptor affinity profiles and synthetic utility [3].

Why N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide (CAS 2309536-94-3) Cannot Be Replaced by Common In-Class Analogs


The N-(1-benzylpiperidin-4-yl) scaffold tolerates a wide range of substitutions, but each modification produces distinct pharmacological and physicochemical signatures. For instance, the parent compound N-(1-benzylpiperidin-4-yl)phenylacetamide exhibits high affinity for sigma-1 receptors (Ki = 3.90 nM) with ~60-fold selectivity over sigma-2 [1]. However, replacing the phenyl ring with a cyclopropyl group (as in the target compound) fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and steric profile. These changes impact both its behavior as a pharmacological probe and its utility as a synthetic intermediate. Simple unsubstituted analogs like N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1) lack the additional hydrophobic bulk and conformational constraint imparted by the cyclopropyl group, which can influence receptor subtype selectivity and metabolic stability [2]. Similarly, chloro-substituted variants introduce electrophilic centers that alter reactivity in downstream synthetic transformations. Consequently, generic substitution without careful consideration of these quantitative differences can lead to divergent experimental outcomes, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation of N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide (CAS 2309536-94-3) Against Key Comparators


Enhanced Lipophilicity (XLogP3-AA) vs. Unsubstituted N-(1-benzylpiperidin-4-yl)acetamide

The target compound exhibits a computed XLogP3-AA of 2.4, compared to 1.6 for the closest simpler analog N-(1-benzylpiperidin-4-yl)acetamide (CAS 50534-23-1) [1][2]. This 50% increase in calculated lipophilicity arises from the replacement of a hydrogen atom on the acetamide nitrogen with a cyclopropyl group. In the context of CNS drug design, an XLogP3-AA in the range of 2–3 is generally considered favorable for passive blood-brain barrier penetration, whereas values below 2 may limit CNS exposure [3].

Lipophilicity CNS Drug Design Physicochemical Profiling

Reduced Topological Polar Surface Area (TPSA) Compared to Phenylacetamide Analog

The target compound possesses a computed TPSA of 23.6 Ų, which is markedly lower than the 32.3 Ų calculated for the structurally related sigma-1 receptor ligand N-(1-benzylpiperidin-4-yl)phenylacetamide (CAS 14307-11-6) [1][2]. A TPSA below 60–70 Ų is a widely accepted predictor of favorable oral absorption and CNS penetration [3]. The cyclopropyl substitution reduces hydrogen-bonding capacity relative to the phenylacetamide analog, potentially enhancing membrane permeability.

Blood-Brain Barrier Permeability Drug-likeness Computational ADME

Class-Level Sigma-1 Receptor Affinity Inferable from Benzylpiperidine SAR

While direct binding data for N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide at sigma receptors are not publicly available, robust SAR from the benzylpiperidine class allows for informed inference. The unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide binds sigma-1 with Ki = 3.90 nM and exhibits 60-fold selectivity over sigma-2 (Ki = 240 nM) [1]. SAR studies indicate that the N-benzylpiperidine core is essential for sigma-1 affinity, while the N-substituent on the acetamide modulates potency and subtype selectivity. Cyclopropyl groups often confer metabolic stability and conformational rigidity compared to phenyl or alkyl chains [2]. Therefore, the target compound is expected to retain nanomolar sigma-1 affinity, potentially with altered selectivity and pharmacokinetic properties relative to phenyl-substituted analogs.

Sigma Receptor Neuropharmacology Structure-Activity Relationship

Utility as a Versatile Synthetic Intermediate for N-Substituted Piperidine Libraries

The compound is documented in multiple vendor and patent contexts as a key intermediate for synthesizing complex organic molecules, including receptor modulators and enzyme inhibitors . Unlike the simpler N-(1-benzylpiperidin-4-yl)acetamide, which lacks the cyclopropyl group, the target compound provides a pre-installed cyclopropyl moiety that can be leveraged in diversity-oriented synthesis. The cyclopropyl group is a privileged fragment in drug discovery due to its metabolic stability and unique conformational properties [1]. This intermediate can undergo further functionalization at the piperidine nitrogen or the acetamide carbonyl, enabling rapid analog generation.

Medicinal Chemistry Parallel Synthesis Receptor Ligand Libraries

Recommended Application Scenarios for N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide (CAS 2309536-94-3) Based on Evidence


CNS Drug Discovery Programs Requiring Optimized Brain Penetration

Given its favorable computed lipophilicity (XLogP3-AA = 2.4) and low TPSA (23.6 Ų), N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide is a rational starting point or intermediate for designing CNS-penetrant ligands [1][2]. Its physicochemical profile aligns with established guidelines for blood-brain barrier permeability, making it suitable for in vivo neuropharmacology studies where CNS exposure is critical.

Sigma-1 Receptor Probe Development and Selectivity Profiling

Based on class-level SAR, this compound is expected to retain nanomolar affinity for sigma-1 receptors [3]. Its cyclopropyl substituent differentiates it from phenylacetamide analogs, offering a distinct scaffold for exploring sigma-1/sigma-2 selectivity and for developing PET tracers or pharmacological tools. Researchers investigating sigma receptors in pain, neurodegeneration, or psychiatric disorders should consider this compound for structure-activity relationship expansion.

Diversity-Oriented Synthesis of Piperidine-Based Libraries

The compound serves as a versatile synthetic intermediate with a pre-installed cyclopropyl group—a privileged fragment in medicinal chemistry [4]. It can be employed in parallel synthesis workflows to generate focused libraries of N-substituted piperidines for high-throughput screening against neurological targets (e.g., dopamine receptors, sigma receptors, AChE). The presence of the benzyl group on the piperidine nitrogen also allows for facile deprotection and subsequent diversification.

Replacement of Phenylacetamide Analogs in ADME Optimization Studies

When sigma-1 active phenylacetamide leads exhibit suboptimal pharmacokinetic properties (e.g., high clearance, low brain exposure), N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide offers a structural alternative with reduced TPSA and altered lipophilicity [1][2]. This substitution may improve membrane permeability and metabolic stability while maintaining the core benzylpiperidine pharmacophore required for target engagement.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-N-cyclopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.